molecular formula C12H10Cl2N4O4 B213561 N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213561
M. Wt: 345.13 g/mol
InChI Key: QVZARHLETVNLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide, also known as DCB-MBO-PCA, is a chemical compound that has been extensively studied for its potential use as a pharmacological agent. It is a pyrazole derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reducing oxidative stress in the body. It has also been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and inhibiting the growth of cancer cells. It has also been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide in lab experiments is that it has been extensively studied and has shown promising results in a variety of applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are many potential future directions for research on N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dichlorobenzylamine with 3-methoxy-4-nitrobenzoic acid, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The resulting compound is then treated with chloroacetyl chloride and triethylamine to obtain the final product.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-tumor agent, and a neuroprotective agent. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.

properties

Product Name

N-(3,4-dichlorobenzyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C12H10Cl2N4O4

Molecular Weight

345.13 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10Cl2N4O4/c1-22-12-10(18(20)21)9(16-17-12)11(19)15-5-6-2-3-7(13)8(14)4-6/h2-4H,5H2,1H3,(H,15,19)(H,16,17)

InChI Key

QVZARHLETVNLAM-UHFFFAOYSA-N

SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.